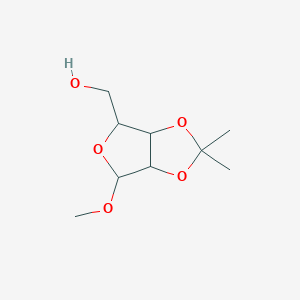

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHDBLZPXQALN-WCTZXXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-85-8 | |

| Record name | Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. This compound is a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties.[1]

Chemical Structure and Stereochemistry

This compound is a derivative of the naturally occurring pentose sugar, D-ribose. The core of the molecule is a five-membered furanose ring. The stereochemistry is defined by the "D" configuration, indicating the orientation of the hydroxyl group at C4 is analogous to that in D-glyceraldehyde. The "beta" anomeric configuration signifies that the methoxy group at the anomeric carbon (C1) is on the same side of the furanose ring as the hydroxymethyl group at C4.

A key structural feature is the isopropylidene group, which forms a 1,3-dioxolane ring by protecting the hydroxyl groups at the C2 and C3 positions.[1] This rigid bicyclic structure locks the ribofuranose ring in a specific conformation and selectively protects the 2'- and 3'-hydroxyl groups, making the 5'-hydroxyl group available for further chemical modification.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₅ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][2] |

| CAS Number | 4099-85-8 | [1][3] |

| Appearance | Colorless to light yellow oil | [1][2] |

| Solubility | Soluble in chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water. | [1] |

| Specific Rotation [α]D²⁵ | -80.0° (c 1.00, CHCl₃) | [4] |

Table 2: NMR Spectroscopic Data (400 MHz, CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H1 | 4.97 | s | ||

| H3 | 4.83 | d | 5.86 | |

| H2 | 4.58 | d | 5.86 | |

| H4 | 4.42 | t | 2.93 | |

| H5 | 3.71 | dt | J(4,5) = J(5,OH) = 2.56, J(5,5') = 12.45 | |

| H5' | 3.61 | ddd | J(4,5') = 3.30, J(5',OH) = 10.25, J(5,5') = 12.45 | |

| OCH₃ | 3.43 | s | ||

| 5-OH | 3.18 | dd | J(5,OH) = 10.62, J(5',OH) = 2.93 | |

| (CH₃)₂C | 1.48, 1.31 | 2s |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| CMe₂ | 112.33 | |

| C1 | 110.22 | |

| C4 | 88.59 | |

| C2 | 86.04 | |

| C3 | 81.70 | |

| C5 | 64.22 | |

| OCH₃ | 55.70 | |

| (CH₃)₂C | 26.57, 24.93 |

Reference for NMR Data:[5]

Experimental Protocols

The synthesis of this compound is typically achieved through a one-pot reaction from D-ribose.

Synthesis of this compound from D-Ribose

This protocol is adapted from established literature procedures.[4]

Materials:

-

D-ribose

-

Acetone

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

-

Hexane

Procedure:

-

Suspend D-ribose (1.0 eq) in a 1:1 mixture of acetone and methanol.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the suspension at room temperature.

-

Stir the reaction mixture for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction by the careful addition of solid sodium bicarbonate until effervescence ceases.

-

Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Extract the concentrated residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure product.

Role in Drug Development and Research

This compound is a versatile building block in medicinal chemistry and drug development. Its primary utility lies in the selective protection of the 2' and 3'-hydroxyl groups of the ribose moiety. This allows for chemical modifications to be specifically directed to the 5'-position, which is crucial for the synthesis of a wide range of nucleoside analogues. These modified nucleosides are investigated for their potential as antiviral and anticancer agents.

Conclusion

This compound is a fundamentally important molecule in carbohydrate chemistry and the synthesis of therapeutic nucleoside analogues. Its well-defined structure and stereochemistry, coupled with a straightforward synthetic protocol, make it an invaluable tool for researchers and scientists in the field of drug development. The data and protocols presented in this guide offer a solid foundation for its application in the laboratory.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside [cymitquimica.com]

- 3. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyl 2,3-o-isopropylidene-5-o-tosyl-beta-D-ribofuranoside | C16H22O7S | CID 11013769 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Properties, Synthesis, and Applications in Nucleoside Analogue Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a protected derivative of D-ribose, is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues with significant therapeutic potential. Its strategic importance lies in the temporary protection of the 2' and 3'-hydroxyl groups of the ribose moiety, facilitating selective modifications at other positions of the sugar and the introduction of diverse nucleobases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its application in the development of antiviral and anticancer agents.

Introduction

The quest for novel antiviral and anticancer therapeutics has led to the extensive exploration of modified nucleosides. These molecules, which are structural analogues of natural nucleosides, can interfere with viral replication and cancer cell proliferation by inhibiting key enzymes such as polymerases and reverse transcriptases. A crucial starting material for the synthesis of many of these therapeutic agents is this compound. The isopropylidene group serves as an efficient protecting group for the cis-diol at the 2' and 3' positions of the ribofuranose ring, allowing for regioselective reactions at the 5'-hydroxyl group. This guide details the properties and synthesis of this important building block, highlighting its role in the synthesis of advanced nucleoside derivatives.

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4099-85-8[1][2][3][4][5] |

| Molecular Formula | C₉H₁₆O₅[2][3][6] |

| Synonyms | Methyl 2,3-O-(1-Methylethylidene)-β-D-ribofuranoside, [(3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1][3]dioxol-4-yl]methanol[1][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 204.22 g/mol [2][3] |

| Appearance | Colorless to light yellow clear liquid[1][3] |

| Purity | >98.0% (GC)[1][3] |

| Optical Rotation | [α]D²⁵ -77.0 to -82.0 deg (c=1, CHCl₃)[1] |

| Solubility | Sparingly soluble in water.[2] |

| Storage | Store in a cool and dry place.[2] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a facile, ultrasound-assisted synthesis from D-ribose, which offers high efficiency and shorter reaction times.

Materials:

-

D-ribose

-

Anhydrous Methanol (MeOH)

-

Anhydrous Acetone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ultrasonic bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-ribose in a 1:1 mixture of anhydrous methanol and anhydrous acetone.

-

Acid Catalysis: Slowly add concentrated sulfuric acid to the suspension at room temperature.

-

Ultrasonication: Place the reaction flask in an ultrasonic bath and irradiate for a specified time. The reaction progress can be monitored by thin-layer chromatography (TLC). Ultrasound has been shown to be an excellent alternative energy source for this reaction, leading to shorter reaction times and high yields without the need for purification of the resulting acetonide.[1]

-

Neutralization: Upon completion of the reaction, carefully add solid sodium bicarbonate to the reaction mixture to neutralize the sulfuric acid. Continue adding until effervescence ceases.

-

Filtration: Remove the insoluble solids (sodium sulfate) by filtration.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Extract the resulting residue with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

-

Purification (if necessary): The crude product, a light yellow oil, can be purified by silica gel column chromatography if required.

Applications in Drug Development: A Workflow for Nucleoside Analogue Synthesis

This compound is a versatile intermediate for the synthesis of various nucleoside analogues with potential antiviral and anticancer activities.[2] The protected 2' and 3'-hydroxyl groups allow for selective modification at the 5'-position, which is a common strategy in the design of these therapeutic agents.

The following diagram illustrates a general workflow for the synthesis of a nucleoside analogue starting from D-ribose.

References

Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside from D-ribose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a crucial intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer nucleoside analogues.[1][2] The synthesis starts from the readily available and inexpensive monosaccharide, D-ribose. This document details two primary synthetic methodologies: a conventional acid-catalyzed method and a more recent, efficient ultrasound-assisted approach. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further development in a research setting.

Introduction

This compound is a protected form of D-ribose where the 2- and 3-hydroxyl groups are masked by an isopropylidene group, and the anomeric hydroxyl group is converted to a methyl glycoside. This selective protection allows for chemical modifications at the 5-hydroxyl group, making it a valuable building block in carbohydrate chemistry and the synthesis of modified nucleosides.[3][4] The synthesis is a two-step process that occurs in a single pot: the Fischer glycosidation of D-ribose with methanol to form the methyl ribofuranoside, followed by the acetonation of the cis-diol at the 2 and 3 positions.[5]

Conventional Synthesis Methodology

The traditional approach to synthesizing this compound involves the reaction of D-ribose with acetone and methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[6] This method is well-established and provides the desired product in good yield, although it often requires a relatively long reaction time and purification by column chromatography.[6][7]

Experimental Protocol

-

Reaction Setup: D-ribose (20.0 g, 133.2 mmol) is suspended in a mixture of acetone (100 mL) and methanol (100 mL) at room temperature.[6]

-

Catalyst Addition: Concentrated sulfuric acid (10 mL) is slowly added to the stirring suspension.[6]

-

Reaction: The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

Neutralization: Upon completion, solid sodium bicarbonate (NaHCO3) is carefully added to the reaction mixture until the acid is neutralized.[6]

-

Workup: The insoluble solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is then extracted with ethyl acetate (EtOAc).[6]

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is evaporated. The crude product is purified by silica gel flash column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to yield the pure product.[6]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | D-ribose | [6] |

| Product | This compound | [6] |

| Yield | 90% (24.4 g) | [6] |

| Physical State | Light yellow oil | [6] |

| TLC Rf value | 0.2 (hexane/EtOAc = 5:1, v/v) | [6] |

| Specific Optical Rotation [α]D25 | -80.00 (c 1.00, CHCl3) | [6] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 4.97 (s, 1H), 4.83 (d, J = 5.7Hz, 1H), 4.58 (d, J = 6.0 Hz, 1H), 4.42 (t, J = 2.7 Hz, 1H), 3.56-3.72 (m, 2H), 3.43 (s, 3H), 3.32 (dd, J = 10.0,3.0 Hz, 1H), 1.49 (s, 3H), 1.32 (s, 3H) | [6] |

Ultrasound-Assisted Synthesis

A more contemporary and efficient method for the synthesis of this compound utilizes ultrasonic irradiation as an energy source.[7][8][9] This approach significantly reduces the reaction time and can provide high yields of the product without the need for chromatographic purification.[7][8]

Experimental Protocol

The specific protocol involves the use of an ultrasonic bath. While the detailed reagent quantities are similar to the conventional method, the key difference lies in the energy input.

-

Reaction Setup: A mixture of D-ribose, acetone, methanol, and an acid catalyst is prepared in a reaction vessel.

-

Ultrasonic Irradiation: The vessel is placed in an ultrasonic bath with a constant frequency (e.g., 40 kHz) for a much shorter duration compared to the conventional method.[7]

-

Workup: The workup procedure is simplified due to the high purity of the product, often involving just neutralization and removal of solvent.

Quantitative Data Comparison

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

| Reaction Time | 48 hours | Significantly shorter | [6][8] |

| Yield | ~90% (after purification) | High (without purification) | [6][8] |

| Purification | Column Chromatography | Often not required | [6][8] |

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from D-ribose.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from D-ribose is a fundamental transformation in carbohydrate chemistry. While the conventional acid-catalyzed method is robust and high-yielding, the ultrasound-assisted method offers a significant improvement in terms of reaction time and efficiency, reducing the need for extensive purification. The choice of method may depend on the available equipment and the desired scale of the synthesis. This guide provides the necessary details for researchers to successfully prepare this important synthetic intermediate for their drug discovery and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madridge.org [madridge.org]

- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 6. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Formation of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a crucial intermediate in the synthesis of various biologically active molecules, including nucleoside analogues. This document details the acid-catalyzed reaction mechanism, explores the factors governing regioselectivity, presents detailed experimental protocols, and summarizes quantitative data for the synthesis of this compound.

Introduction

This compound is a protected form of methyl β-D-ribofuranoside where the cis-diol at the C2 and C3 positions is masked as an acetonide. This protection strategy is fundamental in carbohydrate chemistry, allowing for selective modification of the hydroxyl group at the C5 position. The formation of the isopropylidene group is a reversible, acid-catalyzed reaction that is highly regioselective for the 2,3-diol due to the stereochemistry of the ribofuranose ring.

Mechanism of Formation

The formation of this compound proceeds via an acid-catalyzed acetalization reaction. The overall reaction involves the treatment of methyl β-D-ribofuranoside with acetone or an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of acid.

The generally accepted mechanism involves the following key steps:

-

Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by a Hydroxyl Group: One of the hydroxyl groups of the ribofuranoside (either at C2 or C3) acts as a nucleophile and attacks the activated carbonyl carbon of the protonated acetone. This results in the formation of a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly formed hydroxyl group of the hemiacetal to one of the other hydroxyls on the ribofuranoside or to the oxygen of the original acetone moiety.

-

Intramolecular Cyclization and Water Elimination: The second hydroxyl group of the cis-diol (at C2 or C3) attacks the central carbon of the hemiacetal. This is followed by the elimination of a water molecule, leading to the formation of a protonated cyclic acetal (an oxocarbenium ion intermediate).

-

Deprotonation: The final step is the deprotonation of the cyclic acetal by a weak base (such as the solvent or the conjugate base of the acid catalyst) to yield the neutral this compound and regenerate the acid catalyst.

Regioselectivity: Kinetic vs. Thermodynamic Control

The selective formation of the 2,3-O-isopropylidene derivative over other possible isomers, such as the 3,5-O-isopropylidene derivative, is a critical aspect of this reaction. This selectivity is primarily governed by the principles of kinetic and thermodynamic control.

-

Kinetic Product: The formation of the five-membered 2,3-O-isopropylidene ring is kinetically favored. The cis-relationship of the hydroxyl groups at the C2 and C3 positions of the β-D-ribofuranoside ring allows for a lower activation energy for the formation of the five-membered dioxolane ring compared to the formation of a six-membered 3,5-O-isopropylidene (dioxane) ring. Reactions carried out at lower temperatures and for shorter durations tend to yield the kinetic product.

-

Thermodynamic Product: In some cases, with prolonged reaction times or at higher temperatures, the initially formed kinetic product can equilibrate to the thermodynamically more stable product. However, for β-D-ribofuranosides, the 2,3-O-isopropylidene derivative is generally the most stable product due to the favorable cis-fused ring system, which minimizes ring strain.

Therefore, the synthesis of this compound is an example of a reaction where the kinetic and thermodynamic products are the same, leading to a high yield of the desired isomer under standard reaction conditions.

Data Presentation

The following table summarizes the reported yields for the synthesis of this compound using different starting materials and catalysts.

| Starting Material | Reagents | Catalyst | Reaction Time | Yield (%) | Reference |

| D-Ribose | Acetone, Methanol | Concentrated H₂SO₄ | 48 hours | 90% | [1] |

| D-Ribose | Acetone, Methanol | SnCl₂·2H₂O, conc. H₂SO₄ | Not specified | Not specified | [2] |

Experimental Protocols

Synthesis of this compound from D-Ribose

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

-

D-Ribose

-

Acetone

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Suspend D-ribose (20.0 g, 133.2 mmol) in a mixture of acetone (100 mL) and methanol (100 mL) in a round-bottom flask at room temperature.[1]

-

Slowly add concentrated sulfuric acid (10 mL) to the suspension with stirring.[1]

-

Stir the reaction mixture for 48 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, carefully add solid sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[1]

-

Filter the mixture to remove the insoluble solids.[1]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Extract the concentrated residue with ethyl acetate.[1]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent system to afford this compound as a light yellow oil (24.4 g, 90% yield).[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 4.97 (s, 1H), 4.83 (d, J = 5.7 Hz, 1H), 4.58 (d, J = 6.0 Hz, 1H), 4.42 (t, J = 2.7 Hz, 1H), 3.56-3.72 (m, 2H), 3.43 (s, 3H), 3.32 (dd, J = 10.0, 3.0 Hz, 1H), 1.49 (s, 3H), 1.32 (s, 3H).[1]

-

Rf: 0.2 (hexane/EtOAc = 5:1, v/v).[1]

-

Specific Optical Rotation: [α]D²⁵ = -80.00 (c 1.00, CHCl₃).[1]

Mandatory Visualization

Signaling Pathways and Logical Relationships

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

The Guardian of Ribose: A Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for drug development, the strategic use of protecting groups is paramount. Among these, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside holds a significant position as a key intermediate. This technical guide provides an in-depth exploration of its role, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers in this field.

Core Concepts: The Isopropylidene Ketal in Ribose Chemistry

This compound is a derivative of D-ribose where the cis-diol at the 2' and 3' positions of the furanose ring is protected by an isopropylidene group, forming a cyclic ketal, also known as an acetonide. This protection strategy is fundamental in carbohydrate chemistry for several reasons:

-

Selective Reactivity: It masks the 2' and 3' hydroxyl groups, allowing for selective modification of the primary 5' hydroxyl group.

-

Stability: The isopropylidene group is stable under a variety of reaction conditions, including basic, neutral, and some oxidative and reductive environments.

-

Facile Cleavage: Despite its stability, the acetal can be readily removed under acidic conditions to regenerate the diol.

This strategic protection is a cornerstone in the multi-step synthesis of a vast array of nucleoside analogues, including antiviral and anticancer agents.[1]

Data Presentation: A Quantitative Overview

The efficiency of the protection and deprotection steps is critical for the overall yield of a synthetic route. The following tables summarize quantitative data from various studies on the synthesis of this compound and the subsequent deprotection of the isopropylidene group.

Table 1: Synthesis of this compound from D-Ribose

| Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Acetone, Methanol | Conc. H₂SO₄ | Acetone/Methanol | 48 hours | 90 | ChemicalBook |

| Acetone, 2,2-Dimethoxypropane | p-Toluenesulfonic acid | Acetone | Not specified | High | [2] |

| Acetone, Methanol | SnCl₂·2H₂O, Conc. H₂SO₄ | Acetone/Methanol | Not specified | Not specified | [3] |

| Ultrasound irradiation | Not specified | Not specified | Shorter time | High | [4] |

Table 2: Deprotection of 2,3-O-Isopropylidene Group in Ribofuranosides

| Reagents | Conditions | Substrate | Yield (%) | Reference |

| 1% aqueous H₂SO₄ | Reflux, 3 hours | 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose | >99 (crude) | [5] |

| AcOH/H₂O/DME | Not specified | 2-deoxyglycosides | Efficient | [6] |

| CoCl₂·2H₂O | Acetonitrile, 55 °C | Various carbohydrate derivatives | 88-93 | [7] |

| InCl₃ | Methanol, 60 °C | Various carbohydrate derivatives | 76-85 | [7] |

| 80% Acetic Acid | Reflux | 2',3'-O-isopropylidene uridine | Not specified | |

| Dilute HCl | Not specified | General acetonides | Effective |

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Synthesis of this compound

This protocol is adapted from a procedure described on ChemicalBook.[8]

Materials:

-

D-ribose

-

Acetone

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator, chromatography column.

Procedure:

-

Suspend D-ribose (e.g., 20.0 g, 133.2 mmol) in a mixture of acetone (100 mL) and methanol (100 mL) in a round-bottom flask at room temperature.

-

Slowly add concentrated sulfuric acid (10 mL) to the suspension with stirring.

-

Stir the reaction mixture for 48 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add solid sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

-

Filter the mixture to remove insoluble solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extract the concentrated residue with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to afford the title compound as a light yellow oil.

Tosylation of the 5'-Hydroxyl Group

Activation of the 5'-hydroxyl group is a common subsequent step. The following is a general procedure for tosylation.

Materials:

-

This compound

-

Pyridine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath, round-bottom flask, magnetic stirrer.

Procedure:

-

Dissolve this compound in anhydrous pyridine or a mixture of anhydrous DCM and pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction to stir at 0°C for several hours, then let it warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding cold water or ice.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside.

Deprotection of the 2,3-O-Isopropylidene Group

The following is a general protocol for the acidic hydrolysis of the isopropylidene group.

Materials:

-

2,3-O-isopropylidene protected ribofuranoside derivative

-

Aqueous Acetic Acid (e.g., 80%) or dilute HCl

-

Round-bottom flask, reflux condenser (if heating is required), magnetic stirrer.

Procedure:

-

Dissolve the 2,3-O-isopropylidene protected compound in the chosen acidic solution (e.g., 80% aqueous acetic acid).

-

Stir the solution at room temperature or heat to reflux, depending on the stability of other functional groups and the desired reaction rate. Monitor the deprotection by TLC.

-

Once the reaction is complete, cool the mixture to room temperature if it was heated.

-

Carefully neutralize the acid with a base such as solid sodium bicarbonate or a saturated solution of sodium bicarbonate until the pH is neutral.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

Caption: Synthetic workflow for nucleoside analogues.

Caption: Synthesis of 1,2,3-triazole glycoconjugates.

References

- 1. madridge.org [madridge.org]

- 2. A simple synthesis in high yield of 2,3-O-isopropylidene-β-D-ribofuranosylamine, an intermediate in the preparation of N-substituted ribofuranosides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility and stability data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various biologically active molecules. The information is presented to support research, development, and formulation activities.

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. The available quantitative and qualitative solubility data are summarized below.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | 100 mg/mL (489.67 mM) | Quantitative data from a commercial supplier; may require ultrasonic treatment to achieve. |

| Chloroform | Soluble | Not Specified | - | Qualitative data. |

| Dichloromethane | Soluble | Not Specified | - | Qualitative data. |

| Ethanol | Soluble | Not Specified | - | Qualitative data. |

| Ethyl Acetate | Soluble | Not Specified | - | Qualitative data. |

| Methanol | Soluble | Not Specified | - | Qualitative data. |

| Water | Sparingly Soluble / Miscible | Not Specified | - | Conflicting qualitative reports exist. One source suggests it is miscible, while another indicates it is sparingly soluble. |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The isopropylidene protecting group is particularly susceptible to acidic conditions.

Table 2: Stability of this compound

| Condition | Stability | Degradation Products | Notes |

| Temperature | Unstable at elevated temperatures. Recommended storage at -20°C (for up to 1 month) or -80°C (for up to 6 months). | Not specified, but thermal decomposition is expected. | Long-term storage at room temperature is not recommended. |

| pH | Expected to be unstable in acidic conditions. | Acid-catalyzed hydrolysis would yield methyl β-D-ribofuranoside and acetone. | The isopropylidene acetal is labile to acid. Stability in neutral and basic conditions has not been explicitly documented but acetals are generally more stable under these conditions. |

| Light | Recommended to be protected from light. | Not specified, but photodegradation may occur. | Storage in amber vials or in the dark is advised. |

| Oxidizing Agents | Unstable in the presence of strong oxidizing agents. | Oxidation of the primary alcohol at the C5 position is possible. For example, reaction with pyridinium dichromate has been reported. | Avoid contact with strong oxidizers. |

| Inert Atmosphere | Recommended to be stored under nitrogen. | Not specified, but oxidation by atmospheric oxygen may occur over time. | For long-term storage, an inert atmosphere is recommended. |

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD) or a UV-Vis spectrophotometer if the compound has a chromophore (note: this compound does not have a strong chromophore).

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continuously agitate the samples during this time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Weigh the vial with the dried residue to determine the mass of the dissolved solid.

-

Alternatively, dilute an aliquot of the filtered supernatant with a suitable solvent and quantify the concentration using a pre-validated HPLC method. A calibration curve of the compound should be prepared for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

-

Figure 1. Experimental workflow for solubility determination.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M)

-

Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens or chambers

-

Photostability chamber

-

HPLC system with a stability-indicating method

-

pH meter

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with HCl solutions to achieve the desired final acid concentrations. Incubate at different temperatures (e.g., room temperature, 40°C, 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with NaOH solutions to achieve the desired final base concentrations. Incubate at different temperatures and collect samples at various time points. Neutralize the samples before analysis.

-

Neutral Hydrolysis: Mix the stock solution with water or a neutral buffer. Incubate at different temperatures and collect samples at various time points.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the sample at room temperature and protected from light, collecting samples at various time points.

-

Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at different time points.

-

Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from its degradation products.

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the remaining compound versus time.

-

Identify the major degradation products if possible, using techniques like LC-MS.

-

Figure 2. Factors influencing the stability of the compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative solubility in several organic solvents is established, quantitative data, particularly in aqueous media and at various temperatures, remains an area for further investigation. The compound's stability is a critical consideration, with evidence pointing to sensitivity towards acidic conditions, heat, light, and oxidizing agents. The provided experimental protocols offer a framework for researchers to generate more comprehensive and quantitative data, which is essential for the effective use of this versatile intermediate in drug discovery and development.

Spectroscopic Profile of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: A Technical Guide

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a key carbohydrate intermediate in the synthesis of various biologically active molecules, including nucleoside analogues for antiviral and anticancer drug development. Its rigid furanose ring, conferred by the isopropylidene protecting group, makes it a valuable building block in stereoselective synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers in medicinal chemistry and drug development to ensure structural integrity and purity throughout synthetic pathways. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the proton and carbon environments.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.97 | s | H-1 | |

| 4.83 | d | 5.7 | H-2 or H-3 |

| 4.58 | d | 6.0 | H-2 or H-3 |

| 4.42 | t | 2.7 | H-4 |

| 3.72 - 3.56 | m | H-5a, H-5b | |

| 3.43 | s | -OCH₃ | |

| 1.49 | s | Isopropylidene -CH₃ | |

| 1.32 | s | Isopropylidene -CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 112.3 | C(CH₃)₂ |

| 110.2 | C-1 |

| 88.6 | C-4 |

| 86.0 | C-2 |

| 81.7 | C-3 |

| 64.2 | C-5 |

| 55.7 | -OCH₃ |

| 26.6 | Isopropylidene -CH₃ |

| 24.9 | Isopropylidene -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong bands corresponding to its key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H Stretch (hydroxyl) |

| 2980-2850 | Strong | C-H Stretch (alkane) |

| 1380 & 1370 | Medium | C-H Bend (isopropylidene) |

| 1200-1000 | Strong | C-O Stretch (ether, alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₆O₅), the expected molecular weight is 204.22 g/mol .[1][2]

| m/z | Relative Intensity | Assignment |

| 204 | Moderate | [M]⁺ (Molecular Ion) |

| 189 | High | [M - CH₃]⁺ |

| 145 | Moderate | [M - C₃H₇O]⁺ (Loss of isopropoxy radical) |

| 101 | High | [M - C₄H₇O₂]⁺ |

| 87 | High | [C₄H₇O₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.[3][4]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3][4]

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[5]

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source.[6][7]

-

Method:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).[6][7]

-

The resulting ions are accelerated and separated by the mass analyzer.

-

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside [cymitquimica.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Genesis of a Key Intermediate: A Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a cornerstone in the synthesis of numerous therapeutic nucleoside analogues, represents a pivotal molecule in the history of medicinal chemistry. Its discovery, rooted in the foundational work of Phoebus A. Levene on the structure of nucleic acids, enabled the selective modification of the ribose sugar, paving the way for the development of antiviral and anticancer agents. This technical guide delves into the historical discovery of this essential building block, its profound significance in drug development, and provides detailed experimental protocols for its synthesis and application.

Discovery and Historical Context

The early 20th century witnessed groundbreaking discoveries in the field of biochemistry, with Phoebus A. Levene at the forefront of elucidating the structure of nucleic acids. Levene's meticulous work identified D-ribose as the carbohydrate component of yeast nucleic acid in 1909 and later, in 1929, 2-deoxy-D-ribose from thymus nucleic acid.[1][2][3] This fundamental understanding of the sugar backbone of RNA and DNA laid the groundwork for synthetic chemists to explore the creation of modified nucleosides with potential therapeutic properties.

A significant challenge in this endeavor was the selective chemical manipulation of the multiple hydroxyl groups on the ribose ring. The breakthrough came with the introduction of protecting groups, a concept that has become central to modern organic synthesis. In this context, the work of P. A. Levene and his collaborator E. T. Stiller in the 1930s on "acetone derivatives of d-ribose" was a landmark achievement. While the full text of their seminal 1934 paper in the Journal of Biological Chemistry details the initial exploration, the principle involved the reaction of ribose with acetone to form a cyclic acetal, specifically protecting the cis-diols at the 2- and 3-positions of the furanose ring. This protection strategy allowed for chemical modifications at the remaining 5-position hydroxyl group.

The methylation of the anomeric hydroxyl group to give the methyl glycoside further stabilized the furanose ring, leading to the creation of this compound. This compound emerged as a stable, versatile, and highly valuable intermediate for the synthesis of a wide array of nucleoside analogues.

Historical Significance in Drug Development

The availability of this compound as a readily preparable starting material profoundly impacted the field of drug development, particularly in the realm of antiviral and anticancer therapies. By providing a scaffold with a free 5'-hydroxyl group, it enabled the systematic modification of the ribose moiety, a critical factor in the biological activity of nucleoside analogues.

Foundation for Antiviral Nucleosides

Many of the first-generation antiviral drugs were nucleoside analogues that act by inhibiting viral DNA or RNA polymerases. The synthesis of these drugs often relied on the use of protected ribose derivatives to introduce the desired modifications. For instance, the synthesis of Vidarabine (ara-A) , an antiviral medication effective against herpes simplex and varicella zoster viruses, can be envisioned starting from a protected ribose.[4][5][6] Although various synthetic routes exist, the fundamental ability to manipulate the ribose structure, a principle established with compounds like this compound, was crucial.

A Building Block for Anticancer Agents

Similarly, in the field of oncology, the development of nucleoside analogues as chemotherapeutic agents was significantly advanced by the chemistry of protected sugars. Cytarabine (ara-C) , a cornerstone in the treatment of acute myeloid leukemia and non-Hodgkin's lymphoma, is another example where the synthetic strategies involve the use of protected arabinose or ribose derivatives.[7][8][9][10][11] The ability to selectively functionalize the sugar was paramount in creating these life-saving drugs.

Continued Relevance in Modern Therapeutics

The legacy of this protected riboside continues in the synthesis of modern antiviral drugs. For example, the synthesis of the Hepatitis C virus (HCV) polymerase inhibitor Sofosbuvir involves complex manipulations of a modified ribose scaffold, highlighting the enduring importance of the principles of selective sugar protection.[12][13][14][15][16] Furthermore, the versatile synthetic intermediate has been instrumental in the development of the antiviral drug Remdesivir , which gained prominence during the COVID-19 pandemic. Its synthesis involves multiple steps starting from ribose derivatives.[12]

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its conversion to a key intermediate for nucleoside synthesis.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | D-Ribose, Methanol, Acetone | Conc. H₂SO₄ | Room Temp. | 48 | ~90 | Modern adaptations of Levene's method |

Table 2: Conversion to a 5'-Tosyl Intermediate for Nucleophilic Substitution

| Step | Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2 | This compound | p-Toluenesulfonyl chloride, Pyridine | 0 to Room Temp. | 12 | >90 | General tosylation procedures |

Experimental Protocols

Synthesis of this compound

This protocol is a modern adaptation of the principles developed by Levene and his contemporaries.

Materials:

-

D-Ribose

-

Anhydrous Methanol

-

Anhydrous Acetone

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Suspend D-ribose (1.0 eq) in a 1:1 mixture of anhydrous methanol and anhydrous acetone.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Tosylation of the 5'-Hydroxyl Group

Materials:

-

This compound

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride

-

Dichloromethane

-

1 M HCl

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5'-O-tosylated product.

Mandatory Visualizations

Logical Relationship of Discovery and Significance

Caption: The logical progression from Levene's foundational work to the synthesis of the key intermediate and its impact on drug discovery.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of a nucleoside analogue starting from D-ribose.

References

- 1. scbt.com [scbt.com]

- 2. neb.com [neb.com]

- 3. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 4. Vidarabine synthesis - chemicalbook [chemicalbook.com]

- 5. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of cytarabine lipid drug conjugate for treatment of meningeal leukemia: development, characterization and in vitro cell line studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of fatty acyl ester derivatives of cytarabine as anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101948492A - Technology for producing cytarabine through chemical synthesis method - Google Patents [patents.google.com]

- 11. Cytarabine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN105646626A - High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactivity and Functional Groups of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a versatile synthetic intermediate, pivotal in the synthesis of a wide array of biologically significant molecules, particularly nucleoside analogues and other carbohydrate-based therapeutics.[1] Its strategic importance stems from the selective protection of the C2 and C3 hydroxyl groups by an isopropylidene ketal and the C1 position by a methyl glycoside, leaving the primary C5 hydroxyl group as the principal site for chemical modification. This guide provides a comprehensive overview of the fundamental functional groups, core reactivity, and key transformations of this compound, supported by experimental data and detailed protocols.

Core Structure and Functional Groups

The structure of this compound is characterized by several key functional groups that dictate its chemical behavior:

-

β-D-Ribofuranoside Core: A five-membered furanose ring in the β-anomeric configuration.

-

Methyl Glycoside: The anomeric hydroxyl group is protected as a methyl ether, which is stable under a range of conditions but can be removed under strong acidic hydrolysis.

-

Isopropylidene Ketal (Acetonide): A cyclic ketal protecting the cis-diol at the C2 and C3 positions. This group is stable to most reaction conditions used to modify the C5 position but can be removed under acidic conditions to liberate the diol.[2][3]

-

Primary Hydroxyl Group (C5-OH): The most accessible and reactive functional group in the molecule, serving as the primary handle for synthetic elaboration.

Spectroscopic Characterization

The structural features of this compound can be unequivocally confirmed by spectroscopic methods.

| Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3 | | :--- | :--- | | 1H NMR (400 MHz, CDCl3) | δ 4.97 (s, 1H, H1), 4.83 (d, 1H, J = 5.86 Hz, H3), 4.58 (d, 1H, J = 5.86 Hz, H2), 4.42 (t, 1H, J = 2.93 Hz, H4), 3.71 (dt, 1H, H5), 3.61 (ddd, 1H, H5'), 3.43 (s, 3H, OCH3), 3.18 (dd, 1H, 5-OH), 1.48, 1.31 (2s, 2 x 3H, (CH3)2C) | | 13C NMR (100 MHz, CDCl3) | δ 112.33 (C(CH3)2), 110.22 (C1), 88.59 (C4), 86.04 (C2), 81.70 (C3), 64.22 (C5), 55.70 (OCH3), 26.57, 24.93 (2 x CH3) | Data sourced from:[4]

Basic Reactivity and Key Transformations

The reactivity of this compound is dominated by the primary hydroxyl group at the C5 position. This allows for a range of selective transformations, establishing this molecule as a key building block. The general synthetic workflow is depicted below.

Caption: Synthetic pathways originating from this compound.

Activation of the C5-Hydroxyl Group: Sulfonylation

To facilitate nucleophilic substitution, the C5-hydroxyl group is typically converted into a better leaving group, most commonly a tosylate or mesylate.

-

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine affords the 5-O-tosyl derivative in high yield (typically >90%).[1]

-

Mesylation: Similarly, reaction with methanesulfonyl chloride (MsCl) provides the corresponding 5-O-mesyl derivative.

These sulfonate esters are stable, crystalline compounds that can be readily purified and used in subsequent reactions.

Nucleophilic Substitution at C5

The activated C5 position is susceptible to attack by a variety of nucleophiles.

Displacement of the tosyl or mesyl group with sodium azide (NaN3) in a polar aprotic solvent like DMF is a common method to introduce an azido group, a precursor for amines or for use in click chemistry.

The reaction of 5-O-sulfonyl derivatives with tertiary amines leads to the formation of quaternary ammonium salts (QAS). The efficiency of these reactions is influenced by the nature of the amine and the sulfonate leaving group.

| Table 2: Yields of Quaternization Reactions of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with Various Amines | | :--- | :--- | :--- | | Amine | Reaction Conditions | Yield (%) | | Trimethylamine | 33% ethanolic solution, 70°C, 48h | 67 | | Triethylamine | CH3CN, 70°C, 14 days | 28 | | Pyridine | 70°C, 14 days | 78 | | 2-Methylpyridine | 70°C, 14 days | 31 | | 4-(N,N-Dimethylamino)pyridine | 70°C, 14 days | 91 | | Isoquinoline | 70°C, 14 days | 72 | Data compiled from:[1][5]

| Table 3: Yields of Quaternization Reactions of Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside with Various Amines | | :--- | :--- | :--- | | Amine | Reaction Conditions | Yield (%) | | Trimethylamine | Ethanolic solution | 72 | | Pyridine | 70°C, 14 days | 66 | | 2-Methylpyridine | 70°C, >14 days | 19 | Data compiled from:[1]

The data indicates that steric hindrance in the amine nucleophile (e.g., 2-methylpyridine vs. pyridine) significantly reduces the reaction yield.[1]

Oxidation of the C5-Hydroxyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde, Methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside, using mild oxidizing agents such as pyridinium dichromate (PDC).[6] This aldehyde is a key intermediate for chain extension reactions via Wittig-type reactions or the addition of organometallic reagents.

Deprotection of the Isopropylidene Group

The 2,3-O-isopropylidene group can be removed under acidic conditions to unmask the diol functionality. This is typically achieved using aqueous acid.

-

Aqueous Sulfuric Acid: Refluxing in 1% aqueous H2SO4 is an effective method for complete deprotection.[3]

-

Acetic Acid/Water/DME: A milder system using AcOH/H2O/DME can also be employed, which is particularly useful for substrates sensitive to strong acid.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside in the Synthesis of Novel Biologically Active Nucleoside Analogues

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a protected derivative of D-ribose, serves as a crucial building block in the synthesis of a diverse array of nucleoside analogues with significant potential in antiviral and anticancer therapies. Its protected diol functionality at the C2' and C3' positions of the ribose ring allows for selective modifications at other positions, primarily the C5' hydroxyl group and the anomeric C1' position. This strategic protection is instrumental in the construction of complex molecular architectures designed to interfere with viral replication and cancer cell proliferation. This technical guide provides a comprehensive overview of the biological activities of nucleoside analogues derived from this versatile precursor, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic and mechanistic pathways.

Antiviral Activities of Derived Nucleoside Analogues

Derivatives of this compound have demonstrated notable efficacy against a range of viruses, particularly RNA viruses. A significant class of these derivatives includes 1,2,3-triazolyl nucleoside analogues, synthesized via "click chemistry," which have shown promising activity against Influenza A and Coxsackie B3 viruses.

Quantitative Antiviral Data

The antiviral potency of these compounds is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), with the selectivity index (SI = CC50/EC50) providing a measure of the therapeutic window.

| Compound Class | Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 1,2,3-Triazolyl Nucleosides | Compound 2i (6-methyluracil derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | 57.5 | >400 | >7 | [1] |

| Compound 5i (alloxazine derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | 24.3 | >400 | >17 | [1] | |

| Compound 11c (di-substituted 6-methyluracil) | Influenza A/PR/8/34 (H1N1) | MDCK | 29.2 | >349 | >12 | [2] | |

| Compound 2f (acetylated 6-methyluracil) | Coxsackie B3 Virus | Vero | 12.4 | >100 | >8 | [1] | |

| Compound 5f (acetylated alloxazine) | Coxsackie B3 Virus | Vero | 11.3 | >100 | >9 | [1] |

Experimental Protocols

The synthesis of these antiviral agents typically begins with the modification of this compound to introduce an azide functionality, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of alkyne-containing heterocyclic bases.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Virus Infection: Confluent cell monolayers in 96-well plates are infected with Influenza A/PR/8/34 (H1N1) at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Activity: The antiviral effect is determined by measuring the inhibition of the viral cytopathic effect (CPE) or by quantifying viral protein expression (e.g., via ELISA) or viral RNA levels (e.g., via RT-qPCR).

-

Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected MDCK cells is assessed using a standard method like the MTT or MTS assay to determine the CC50.

-

Data Analysis: The EC50 values are calculated from the dose-response curves, and the selectivity index is determined.

Mechanism of Action

The antiviral activity of 1,2,3-triazolyl nucleoside analogues against Influenza A virus is believed to stem from the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3] Molecular docking studies suggest that these compounds, after intracellular phosphorylation to their triphosphate form, can bind to the active site of the polymerase, thereby terminating viral RNA synthesis.

Anticancer Activities of Derived Nucleoside Analogues

Modifications at the C2' position of the ribose ring, facilitated by the initial protection afforded by the isopropylidene group, have led to the development of C-2'-branched arabinonucleosides with significant cytotoxic activity against cancer cell lines.

Quantitative Anticancer Data

The anticancer potential of these compounds is evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| C-2'-Branched Arabinonucleosides | Compound 15 (n-butylthiomethyl-uridine derivative) | SCC (mouse squamous carcinoma) | 2.5 | [4] |

| HaCaT (human keratinocyte - control) | 15.2 | [4] | ||

| Compound 17 (acetylthiomethyl-uridine derivative) | SCC (mouse squamous carcinoma) | 1.8 | [4] | |

| HaCaT (human keratinocyte - control) | 10.5 | [4] |

Experimental Protocols

The synthesis of these anticancer compounds involves the conversion of the 2'-hydroxyl group of a protected uridine derivative into an exomethylene group, followed by a radical-mediated thiol-ene "click" reaction to introduce the C-2' branch.

-

Cell Seeding: Cancer cells (e.g., SCC) and control cells (e.g., HaCaT) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Potential Mechanisms of Action

While the precise molecular targets are still under investigation, the cytotoxic effects of C-2'-branched arabinonucleosides are likely due to their ability to interfere with nucleic acid metabolism or function once incorporated into cellular DNA or RNA. The structural modifications at the C-2' position can hinder the action of polymerases or lead to chain termination, ultimately inducing apoptosis in rapidly dividing cancer cells.

Conclusion

This compound is a cornerstone for the development of novel nucleoside analogues with potent biological activities. The strategic use of its protecting group enables a wide range of chemical modifications, leading to the discovery of compounds with significant antiviral and anticancer properties. The 1,2,3-triazolyl derivatives and C-2'-branched arabinonucleosides highlighted in this guide exemplify the therapeutic potential that can be unlocked from this versatile starting material. Further exploration of the structure-activity relationships and mechanisms of action of these and other derivatives will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- 1. Repurposing of the nucleoside analogs for influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ultrasound-Assisted Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction